N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a benzothiazole scaffold substituted with a fluorine atom at the 4-position and an indole-3-carboxamide moiety. The benzothiazole ring is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π stacking interactions, while the indole carboxamide group is common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3OS/c17-11-5-3-7-13-14(11)19-16(22-13)20-15(21)10-8-18-12-6-2-1-4-9(10)12/h1-8,18H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZIJYKXNSOOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide typically involves multiple steps, each introducing different parts of the molecule. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the fluorine atom and the indole ring. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole and indole rings are known to interact with various enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues from Indole Carboxamide Derivatives
describes several structurally related indole carboxamides synthesized via condensation reactions between ethyl indole carboxylates and substituted aromatic amines. Key examples include:
Key Observations :
- Position of Fluorine : The target compound’s fluorine is on the benzothiazole ring, whereas compounds 3 and 4 feature fluorine at the indole C5 position. Fluorine placement influences electronic effects (e.g., electron-withdrawing) and steric interactions .
- Benzothiazole vs. Benzophenone: The benzothiazole moiety in the target compound may confer greater metabolic stability compared to the benzophenone groups in compounds 3 and 4, which are prone to oxidation .
- Synthetic Feasibility: Compound 3’s higher yield (37.5% vs. 10% for compound 4) suggests that para-substituted benzophenones are more synthetically accessible than ortho-substituted analogs .
Key Differences :
- N-Alkylation: STS-135 and SDB-006 feature alkyl chains (5-fluoropentyl, pentyl) on the indole nitrogen, which enhance lipophilicity and cannabinoid receptor binding.
- Amide Substituents : The target compound’s 4-fluoro-benzothiazol-2-yl group contrasts with STS-135’s adamantyl group, which is bulky and rigid. Adamantyl derivatives often exhibit prolonged receptor occupancy due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
